Cas no 83629-96-3 (1-(Quinolin-4-yl)propan-1-one)
1-(Quinolin-4-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-quinolin-4-ylpropan-1-one
- 1-(Quinolin-4-yl)propan-1-one
- LogP
- 83629-96-3
- 1-(QUINOLIN-4-YL)PROPAN-1-ONE 97%
- SCHEMBL6808375
- J-503631
- DTXSID10509615
- AKOS006304157
-
- Inchi: 1S/C12H11NO/c1-2-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3
- InChI Key: FFCFAKZSGSFCFV-UHFFFAOYSA-N
- SMILES: O=C(CC)C1C=CN=C2C=CC=CC=12
Computed Properties
- Exact Mass: 185.084063974g/mol
- Monoisotopic Mass: 185.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 30Ų
1-(Quinolin-4-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | Q121340-250mg |
1-(Quinolin-4-yl)propan-1-one |
83629-96-3 | 250mg |
$ 575.00 | 2022-06-03 | ||
| TRC | Q121340-500mg |
1-(Quinolin-4-yl)propan-1-one |
83629-96-3 | 500mg |
$ 955.00 | 2022-06-03 |
1-(Quinolin-4-yl)propan-1-one Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 1-(Quinolin-4-yl)propan-1-one
Introduction to 1-(Quinolin-4-yl)propan-1-one (CAS No. 83629-96-3) in Modern Chemical Research
1-(Quinolin-4-yl)propan-1-one, identified by the Chemical Abstracts Service registry number 83629-96-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone, featuring a quinoline moiety linked to a propanone backbone, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The quinoline scaffold, a nitrogen-containing aromatic ring system, is well-documented for its role in bioactive molecules, while the ketone functionality provides additional reactivity for synthetic transformations.
The compound's unique structural features make it a valuable intermediate in the synthesis of more complex molecules. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, antimalarial, and anticancer activities. The presence of the propanone group enhances the molecule's ability to participate in various chemical reactions, such as condensation, oxidation, and reduction processes, which are pivotal in drug development pipelines.
Recent advancements in chemical biology have highlighted the importance of 1-(Quinolin-4-yl)propan-1-one as a building block for designing novel therapeutic agents. Researchers have leveraged its structural motif to develop inhibitors targeting specific enzymatic pathways implicated in diseases like cancer and inflammation. The quinoline ring's ability to interact with biological targets, combined with the ketone's synthetic flexibility, positions this compound as a promising candidate for further exploration.
In particular, studies have demonstrated that modifications of the quinolin-4-yl substituent can fine-tune the pharmacokinetic and pharmacodynamic profiles of derived compounds. This adaptability has fueled interest in exploring derivatives of 1-(Quinolin-4-yl)propan-1-one for their potential to address unmet medical needs. The compound's stability under various reaction conditions also makes it an attractive choice for industrial-scale synthesis, ensuring consistency in pharmaceutical production.
The role of computational chemistry has further accelerated the investigation of 1-(Quinolin-4-yl)propan-1-one and its derivatives. Molecular modeling techniques have been employed to predict binding affinities and metabolic pathways, enabling researchers to design more effective molecules with reduced off-target effects. These computational approaches complement experimental efforts, providing a holistic understanding of the compound's behavior in biological systems.
Moreover, green chemistry principles have influenced the synthesis methodologies for 83629-96-3. Innovations in catalytic processes and solvent systems have minimized waste generation while maintaining high yields. Such environmentally conscious practices align with global efforts to promote sustainable pharmaceutical manufacturing. The compound's compatibility with these green chemistry approaches underscores its versatility and suitability for modern drug development.
Future research directions may explore the use of 1-(Quinolin-4-yl)propan-1-one in combination therapies, where it could serve as a scaffold for synergistic drug candidates. Its dual functionality—aromatic heterocycle and reactive ketone—offers multiple points for chemical manipulation, allowing for the creation of multifaceted therapeutic agents. As our understanding of disease mechanisms evolves, so too will the applications of this versatile compound.
In summary, 1-(Quinolin-4-yl)propan-1-one (CAS No. 83629-96-3) represents a compelling subject of study in medicinal chemistry. Its structural attributes and synthetic potential position it as a cornerstone molecule for developing innovative treatments across various therapeutic areas. Continued investigation into this compound promises to yield valuable insights and advancements that could significantly impact human health.
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